Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate is an organic compound with the molecular formula C10H19NO4S. It is a derivative of propanoic acid and contains a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate can be synthesized through a multi-step process. One common method involves the reaction of piperidine with methanesulfonyl chloride to form piperidin-4-ylmethanesulfonyl chloride. This intermediate is then reacted with methyl 3-bromopropanoate under basic conditions to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(piperidin-4-yl)methanesulfonyl]butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Methyl 3-[(piperidin-4-yl)methanesulfonyl]acetate: Contains an acetate group instead of a propanoate group.
Methyl 3-[(piperidin-4-yl)methanesulfonyl]benzoate: Contains a benzoate group instead of a propanoate group.
Uniqueness
Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and sulfonyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Biological Activity
Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant studies.
Chemical Structure and Properties
This compound features a piperidine ring connected to a methanesulfonyl group and a propanoate moiety. Its molecular formula is C12H19N1O4S with a molecular weight of approximately 273.35 g/mol. The compound can be synthesized through various organic reactions, typically involving piperidine derivatives and sulfonylation processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, potentially inhibiting enzymes involved in metabolic pathways.
- Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical signaling.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. typhi | TBD |
Other Piperidine Derivatives | B. subtilis | 93.7 - 46.9 μg/mL |
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. For example, piperidine derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The structural characteristics that contribute to this activity include:
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to cancer cell targets.
- Substituent Variability : Modifications on the piperidine ring can significantly alter biological activity, suggesting structure-activity relationships (SAR) are crucial for optimizing efficacy.
Case Studies
- Case Study on Anticancer Efficacy : A study evaluating the cytotoxic effects of piperidine derivatives found that certain modifications led to enhanced activity against human cancer cell lines. The most effective compounds were those that incorporated electron-withdrawing groups which improved binding interactions with target proteins .
- Antimicrobial Screening : Another investigation focused on the antibacterial properties of synthesized piperidine compounds demonstrated significant activity against multiple strains, indicating that this compound may possess similar properties .
Properties
Molecular Formula |
C10H19NO4S |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
methyl 3-(piperidin-4-ylmethylsulfonyl)propanoate |
InChI |
InChI=1S/C10H19NO4S/c1-15-10(12)4-7-16(13,14)8-9-2-5-11-6-3-9/h9,11H,2-8H2,1H3 |
InChI Key |
PMAOVRBSZZZARO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCS(=O)(=O)CC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.